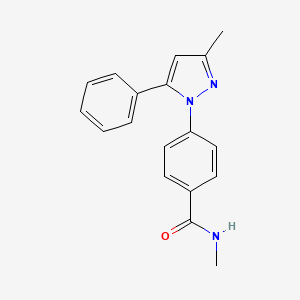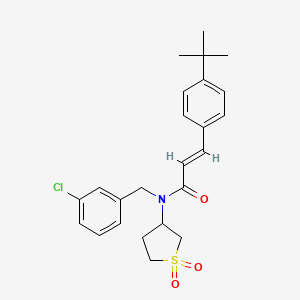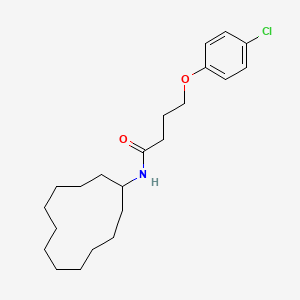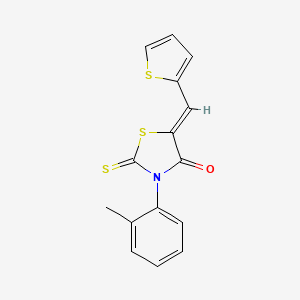
N-methyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Méthodes De Préparation
The synthesis of N-methyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with N-methyl-4-aminobenzamide under specific conditions. The reaction is usually catalyzed by sodium acetate at room temperature, resulting in high yields of the desired product . Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to ensure scalability and efficiency .
Analyse Des Réactions Chimiques
N-methyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-methyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. It is known to activate autophagy proteins as a survival mechanism and induce apoptosis through the p53-mediated pathway . The compound’s effects are mediated by its ability to bind to and modulate the activity of key enzymes and receptors involved in these pathways .
Comparaison Avec Des Composés Similaires
N-methyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide can be compared with other pyrazole derivatives, such as:
3-methyl-1-phenyl-5-pyrazolone: A precursor in the synthesis of various pyrazole derivatives, known for its biological activities.
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds exhibit antioxidant and anticancer activities similar to this compound.
1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine: Used as an intermediate in the synthesis of antidiabetic agents.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C18H17N3O |
|---|---|
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
N-methyl-4-(3-methyl-5-phenylpyrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H17N3O/c1-13-12-17(14-6-4-3-5-7-14)21(20-13)16-10-8-15(9-11-16)18(22)19-2/h3-12H,1-2H3,(H,19,22) |
Clé InChI |
ZIPDZENCWHIONK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1-methyl-1'-[3-(morpholin-4-yl)propyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B15099252.png)
![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B15099253.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylpheny l)acetamide](/img/structure/B15099255.png)
![2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B15099259.png)
![Methyl 6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B15099260.png)
![(5Z)-2-[(2-chlorophenyl)amino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B15099264.png)

![(2Z)-6-(4-methoxybenzyl)-2-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15099277.png)
![(4E)-4-{hydroxy[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-(pyridin-4-yl)pyrrolidine-2,3-dione](/img/structure/B15099289.png)

![N-{5-ethyl-3-[(4-ethylpiperazin-1-yl)(2-methoxyphenyl)methyl]thiophen-2-yl}benzamide](/img/structure/B15099308.png)

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15099320.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(2-fluorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B15099323.png)
